molecular formula C14H15N B15330845 1-(Naphthalen-1-ylmethyl)azetidine

1-(Naphthalen-1-ylmethyl)azetidine

Cat. No.: B15330845
M. Wt: 197.27 g/mol
InChI Key: VBCFSTUMCJYNPZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)azetidine is an azetidine derivative featuring a four-membered nitrogen-containing heterocycle (azetidine) substituted with a naphthalen-1-ylmethyl group. This compound combines the unique reactivity of the strained azetidine ring with the aromatic properties of naphthalene, making it valuable in organic synthesis and pharmaceutical research. For example, Friedel-Crafts acylation or alkylation with naphthalen-1-ylmethyl halides may be employed, as seen in related compounds like 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine .

Its stability, compared to smaller heterocycles like aziridines, is enhanced due to reduced ring strain, enabling easier handling in synthetic workflows .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)azetidine

InChI

InChI=1S/C14H15N/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-9-4-10-15/h1-3,5-8H,4,9-11H2

InChI Key

VBCFSTUMCJYNPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)azetidine involves its interaction with molecular targets through its azetidine ring and naphthalene moiety. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The naphthalene group can engage in π-π interactions, enhancing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenated benzyl groups (e.g., chloro, fluoro) enhance electrophilicity and binding to biological targets via halogen bonding . In contrast, the naphthalenyl group in this compound favors π-π stacking interactions, which are critical in drug-receptor binding.
  • Ring System Comparisons : Azetidine derivatives exhibit greater stability than aziridines (three-membered rings) due to lower ring strain, enabling broader synthetic utility . Piperidine analogs (six-membered rings), such as 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine, offer conformational flexibility but lack the reactivity of strained azetidines .

Physicochemical Properties

Comparative stability and solubility studies from analogous compounds reveal:

  • Stability : Azetidine derivatives are more stable under acidic conditions than aziridines but may undergo ring-opening reactions under strong nucleophilic conditions .
  • Solubility : The naphthalenyl group reduces aqueous solubility but enhances lipid membrane permeability, a trait shared with 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine .
  • LogP : Estimated LogP values for naphthalene-containing azetidines range from 2.5–4.0, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

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